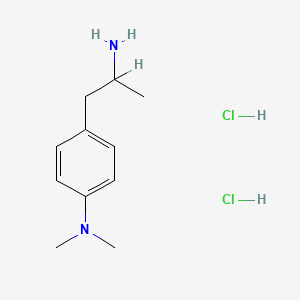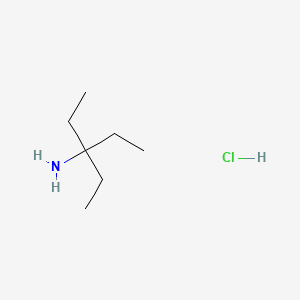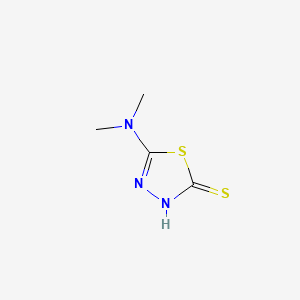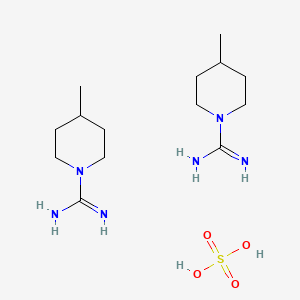
1-Benzothiophene-3-carbohydrazide
Overview
Description
1-Benzothiophene-3-carbohydrazide is a chemical compound that belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds. Benzothiophenes have been extensively studied due to their wide range of pharmacological activities and potential therapeutic applications . The compound itself is a derivative of benzothiophene with a carbohydrazide functional group, which can be involved in various chemical reactions and may exhibit interesting physical and chemical properties.
Synthesis Analysis
The synthesis of benzothiophene derivatives can be achieved through various methods. One approach involves the heterocyclization reactions of 1-(2-mercaptophenyl)-2-yn-1-ols, which can be obtained from alkynylation of 2-mercaptobenzaldehydes or 1-(2-mercaptophenyl) ketones. These intermediates can be converted into benzothiophene derivatives using palladium-catalyzed or radical-promoted heterocyclodehydration processes . Another method includes the carbanion-induced base-catalyzed synthesis, which allows the formation of highly functionalized benzothiophenes through ring-transformation reactions . Additionally, samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate can be used to synthesize polysubstituted benzothiophenes .
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives can be complex and exhibit polymorphism, as seen in the star-shaped triphenylamine-benzene-1,3,5-tricarbohydrazide molecule, which displays multiple polymorphs with different fluorescence colors due to its twisted molecular conformation . The crystal structure of 1-benzothiophene-2-carboxylic acid, a related compound, has been determined, showing a complex 3D arrangement with hydrogen-bonded dimers and various intermolecular interactions .
Chemical Reactions Analysis
Benzothiophene derivatives can undergo a variety of chemical reactions. For instance, 3-chloro-2-chlorocarbonylbenzo[b]thiophene can be converted into acid hydrazide, which can then react with formic acid or phenyl isothiocyanate to yield different heterocyclic compounds such as oxadiazoles, thiadiazoles, and triazoles . The synthesis of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide involves the reaction of an aldehyde with 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide, indicating the reactivity of the carbohydrazide group .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives can be influenced by their molecular structure and substituents. For example, the presence of flexible chains in the star-shaped molecule mentioned earlier leads to rare polymorphic properties and mechanofluorochromic activities . The crystal structure analysis of benzothiophene carboxylic acid reveals the importance of intermolecular interactions in determining the solid-state properties of these compounds . Additionally, the synthesis of novel biologically active benzothiazine derivatives showcases the potential for these compounds to possess antibacterial and radical scavenging activities .
Scientific Research Applications
Synthesis and Biological Activity
1-Benzothiophene-3-carbohydrazide has been utilized in the synthesis of various heterocyclic compounds. It reacts with different compounds to form derivatives with potential biological activities. These derivatives have been studied for their antimicrobial, analgesic, and anthelmintic properties (Naganagowda et al., 2011).
Corrosion Inhibition
In the field of materials science, this compound has been investigated for its role in corrosion inhibition. Specifically, its effectiveness in protecting aluminium alloys in acidic environments has been a subject of study. The compound has shown to act as a cathodic inhibitor, with its efficiency increasing at higher concentrations and lower temperatures (Kini et al., 2011).
Crystal Structure and Molecular Interactions
The crystal structure and molecular interactions of this compound derivatives have been a subject of interest. Studies have focused on determining the crystal structures of these compounds using techniques like X-ray powder diffraction, exploring their potential in various pharmacological applications due to their unique structural properties (Dugarte-Dugarte et al., 2021).
Antimicrobial and Anthelmintic Activities
Compounds derived from this compound have been synthesized and evaluated for their antimicrobial and anthelmintic activities. These studies contribute to the understanding of the potential use of these derivatives in treating various infections and infestations (Naganagowda et al., 2010).
Environmental Applications
In environmental studies, derivatives of this compound have been used to explore microbial cometabolism processes. These studies help in understanding the biotransformation of certain compounds in the environment, particularly in relation to sulfur-containing compounds like benzothiophene (Fedorak & Grbìc-Galìc, 1991).
Synthesis Methods
Research has also focused on novel methods for synthesizing this compound and its derivatives. These studies aim to improve the efficiency and selectivity of the synthesis process, contributing to the development of pharmaceuticals and other chemicals (Litvinova & Tikhomirov, 2021).
Safety and Hazards
properties
IUPAC Name |
1-benzothiophene-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-11-9(12)7-5-13-8-4-2-1-3-6(7)8/h1-5H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISUPLDFMRTYAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397125 | |
| Record name | 1-benzothiophene-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78676-34-3 | |
| Record name | 1-benzothiophene-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-Benzothiophene-3-carbohydrazide in corrosion inhibition?
A: this compound derivatives have shown promising results as corrosion inhibitors for aluminum alloys in acidic environments. Specifically, a derivative named 2-chloro-1-benzothiophene-3-carbohydrazide (CBTC) demonstrated effective corrosion inhibition on a 6061 Al alloy/SiCp composite in 1 M hydrochloric acid solution. [, ] The research suggests that CBTC acts primarily as a cathodic inhibitor, effectively reducing the corrosion rate by adsorbing onto the composite's surface. [] This adsorption forms a protective layer, hindering the interaction between the corrosive solution and the metal surface.
Q2: How does the structure of this compound derivatives influence their effectiveness as corrosion inhibitors?
A: While specific structure-activity relationship (SAR) studies are limited in the provided research, it's suggested that the presence of heteroatoms like sulfur and nitrogen in the this compound structure plays a crucial role in its corrosion inhibition properties. [] These atoms act as electron donors, facilitating the adsorption of the inhibitor molecules onto the metal surface. Further research investigating different substituents on the benzothiophene ring could provide a more comprehensive understanding of the SAR and lead to the development of even more potent corrosion inhibitors.
Q3: What are the limitations of using this compound derivatives as corrosion inhibitors?
A: The provided research highlights that the inhibition efficiency of these compounds can decrease with increasing temperature. [] This suggests a weaker adsorption force at higher temperatures, potentially limiting their application in high-temperature environments. Additionally, long-term stability and the potential environmental impact of these compounds require further investigation before large-scale industrial application.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















